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Experimental Data on AS III and ANXA1 in NSCLC

The table below summarizes key experimental findings from the identified study, which utilized human

NSCLC cell lines A549 and NCI-H460 [1].

Experimental
Aspect

Details and Findings

Cell Lines Used Human NSCLC: A549, NCI-H460; Normal human lung epithelial: BEAS-2B [1]

Proliferation
Assays

CCK-8 assay, EdU staining: Confirmed AS III significantly inhibited cell
proliferation in A549 and H460 cells in a dose-dependent manner [1].

Apoptosis
Assays

Flow cytometry (Annexin V/PI staining): Showed AS III treatment significantly
increased apoptosis in A549 and H460 cells [1].

Proteomic
Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identified
differentially expressed proteins after AS III treatment. ANXA1 was a key

downregulated target [1].

| Key Molecular Changes (Western Blot) | • ANXA1: Expression was significantly reduced (p < 0.01). •

Apoptosis markers: Increased levels of cleaved Caspase-3 and cleaved PARP. • Autophagy marker:
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Decreased LC3-I/LC3-II ratio. • Pathway proteins: Downregulated phosphorylation of P38, JNK, and AKT;

Downregulated Bcl-2; Upregulated Bax [1]. | | Proposed Mechanism | AS III induces apoptosis in NSCLC

cells partly through modulation of the P38, ERK, and mTOR signaling pathways [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key

methodologies cited.

1. Cell Culture and Treatment

Cell Lines: Human lung cancer A549 cells, NCI-H460 cells, and normal human lung epithelial BEAS-

2B cells.
Culture Conditions: A549 and H460 cells were cultured in RPMI-1640 medium, while BEAS-2B cells

were cultured in DMEM. All media were supplemented with 10% fetal bovine serum.
Compound Treatment: AS III (>98% purity) was dissolved in DMSO to create a stock solution. Cells

were treated with a gradient of concentrations (0-400 µmol/L) for 24 hours [1].

2. Cell Proliferation Assay (CCK-8)

Procedure: Cells were inoculated in 96-well plates and treated with AS III for 24 hours.

Subsequently, 10 µL of CCK-8 solution was added to each well and incubated for 1-3 hours.
Measurement: The Optical Density (OD) value at 450 nm was measured to determine cell viability

[1].

3. Apoptosis Assay by Flow Cytometry

Procedure: After treatment with AS III for 24 hours, A549 and H460 cells were harvested and stained

with PI and Annexin V-Alexa Fluor for 20 minutes at room temperature.
Analysis: The samples were analyzed using a flow cytometer to quantify the percentage of apoptotic

cells [1].

4. Proteomic Analysis via LC-MS/MS

Protein Preparation: Cells were lysed, and protein concentration was determined using a BCA kit.

Instrumentation: Analysis was performed on a Q-Exactive mass spectrometer equipped with a
Nanospray Flex source. Samples were separated on a C18 column.

MS Parameters: Full MS scans were acquired (350-1500 m/z) with a resolution of 60,000. The top
10 MS peaks were fragmented for analysis [1].
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5. Western Blotting Validation

Procedure: Proteins were separated by SDS-PAGE and transferred to PVDF membranes. After
blocking, membranes were incubated with primary antibodies overnight, followed by secondary

antibodies.
Targets: Antibodies were used to detect levels of ANXA1, cleaved Caspase-3, cleaved PARP, LC3, p-

P38, p-JNK, p-AKT, Bcl-2, and Bax [1].

Proposed Signaling Pathway for AS III in NSCLC

The experimental data suggests that AS III triggers apoptosis in NSCLC cells through a multi-pathway

mechanism. The following diagram synthesizes these findings into a proposed signaling pathway.

Astragaloside III (AS III)

Downregulation of ANXA1

Downregulation of Bcl-2

Promotes

Upregulation of Bax

Promotes

Activation of
Caspase-3 & PARP

Promotes

Modulation of Autophagy
(Reduced LC3-I/II ratio)

Influences

Inhibition of
P38/JNK Phosphorylation

 Leads to

Inhibition of
AKT Phosphorylation

 Leads to

Induction of Apoptosis

Click to download full resolution via product page

This proposed pathway illustrates the multi-target action of AS III, which converges on the induction of

programmed cell death [1].
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Interpretation and Research Context

ANXA1 as an Oncogenic Target: The finding that AS III downregulates ANXA1 is significant
because independent research has shown that knocking down ANXA1 alone can suppress the
proliferation, migration, and invasion of NSCLC cells in vitro [2]. This validates ANXA1 as a
relevant therapeutic target in NSCLC.

Scope of Current Evidence: It is important to note that the specific data connecting AS III to ANXA1
downregulation comes primarily from a single, albeit detailed, study [1]. The broader context of

Astragalus extracts and other compounds (like Astragaloside IV) in cancer is more widely researched
[3] [4] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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